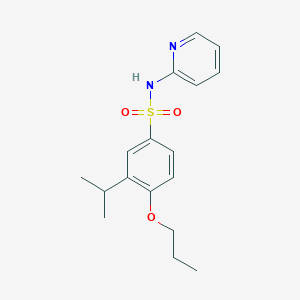
3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide, also known as L-161,240, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a member of the sulfonamide class of compounds, which have been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. This inhibition results in a decrease in the production of pro-inflammatory cytokines, which could explain the anti-inflammatory effects of this compound. Additionally, it has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell growth and survival. This inhibition could explain the anti-cancer properties of this compound.
Biochemical and Physiological Effects
Studies have shown that 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide exhibits a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, particularly breast cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide in lab experiments is its well-established synthesis method, which allows for the production of high-quality samples. Additionally, its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of new therapeutics. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapies. Finally, research is needed to determine the safety and toxicity of this compound, particularly in the context of long-term use.
Métodos De Síntesis
The synthesis of 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide involves the reaction of 2-aminopyridine with 4-isopropoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then further reacted with propyl magnesium bromide to yield the final compound. This synthesis method has been well-established and has been used in numerous studies to produce high-quality samples of 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide for research purposes.
Aplicaciones Científicas De Investigación
3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide has been widely studied for its potential use in scientific research. One of the primary areas of interest has been its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound exhibits anti-cancer properties, particularly against breast cancer cells. It has also been found to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C17H22N2O3S |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
3-propan-2-yl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-4-11-22-16-9-8-14(12-15(16)13(2)3)23(20,21)19-17-7-5-6-10-18-17/h5-10,12-13H,4,11H2,1-3H3,(H,18,19) |
Clave InChI |
CNUFNRWAHYDOSS-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C(C)C |
SMILES canónico |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)












